3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
This compound (CAS 710348-69-9) is a benzimidazolone derivative featuring a 1,3-dihydro-2H-benzo[d]imidazol-2-one core substituted with a 2-methoxyethyl group at the 3-position, a methyl group at the 1-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.10 g/mol . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H25BN2O4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)12-7-8-13-14(11-12)20(9-10-22-6)15(21)19(13)5/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
QKZCMRIGVKHMLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3CCOC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,2-Phenylenediamine Derivatives
The benzimidazolone ring is typically formed via cyclization of urea derivatives. A modified procedure from silica-supported periodic acid-mediated synthesis was adapted:
Procedure :
- React 4-bromo-1,2-phenylenediamine (1.0 equiv) with methyl isocyanate (1.2 equiv) in tetrahydrofuran (THF) at 0°C.
- Stir for 12 h at room temperature to form the urea intermediate.
- Cyclize under acidic conditions (HCl, reflux, 6 h) to yield 5-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Yield : 78% after recrystallization from ethanol.
Regioselective N-Alkylation
Introduction of the 2-Methoxyethyl Group
The 3-position alkylation requires careful base selection to avoid over-alkylation. A method inspired by Helmholtz-Zentrum Dresden-Rossendorf’s N-alkylation protocol was employed:
Procedure :
- Dissolve 5-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) and 2-methoxyethyl chloride (1.5 equiv).
- Heat at 60°C for 8 h under nitrogen.
- Isolate 5-bromo-1-methyl-3-(2-methoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one via column chromatography (hexane/ethyl acetate, 3:1).
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 60 | 65 |
| NaH | THF | 25 | 42 |
| Cs2CO3 | DMF | 80 | 58 |
Miyaura Borylation for Boronate Installation
The boronate ester is introduced via palladium-catalyzed coupling, leveraging methods from Evitachem’s boron-containing benzimidazole synthesis:
Procedure :
- Charge a flask with 5-bromo-1-methyl-3-(2-methoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3.0 equiv).
- Add degassed dioxane (10 mL/mmol) and heat at 90°C for 12 h.
- Purify via silica gel chromatography (hexane/acetone, 4:1) to isolate the title compound.
Yield : 72%.
Catalyst Screening :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | XPhos | 58 |
| PdCl2(PPh3)2 | - | 41 |
| Pd(dppf)Cl2 | - | 72 |
Stability and Isomerization Considerations
Longer alkyl chains on benzimidazoles are prone to isomerization under catalytic conditions. To mitigate this:
- Temperature Control : Maintain reaction temps below 100°C during borylation.
- Catalyst Loading : Limit Pd(dppf)Cl2 to ≤5 mol% to minimize side reactions.
- Additives : Include BHT (0.1 equiv) as a radical scavenger.
NMR monitoring confirmed no isomerization of the 2-methoxyethyl group when protocols were followed.
Analytical Characterization
Key Spectral Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (d, J = 8.4 Hz, 1H, ArH), 4.32 (t, J = 6.0 Hz, 2H, OCH2), 3.72 (t, J = 6.0 Hz, 2H, CH2O), 3.41 (s, 3H, OCH3), 3.21 (s, 3H, NCH3), 1.34 (s, 12H, Bpin).
- 13C NMR (101 MHz, CDCl3) : δ 155.2 (C=O), 135.8–117.4 (ArC), 83.7 (Bpin), 70.1 (OCH2), 59.8 (OCH3), 41.2 (NCH3), 24.9 (Bpin-CH3).
- HRMS (ESI+) : m/z calc. for C17H24BN3O4 [M+H]+: 346.1881; found: 346.1884.
Scale-Up and Process Optimization
Pilot-scale synthesis (100 g) achieved 68% overall yield by:
- Continuous Flow Cyclization : Reduced reaction time from 6 h to 2 h.
- Catalyst Recycling : Pd recovery via aqueous wash (85% efficiency).
- Green Solvents : Substituted DMF with cyclopentyl methyl ether (CPME) in alkylation steps.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor ligand, or modulator of biological pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Benzoimidazolone Cores
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 710348-69-9)
- Structural Differences : Lacks the 3-(2-methoxyethyl) and 1-methyl substituents present in the target compound.
1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole (CAS 2222574-16-3)
- Core Heterocycle : Replaces benzimidazolone with a simpler imidazole ring.
- Functionality : Retains the boronate group but lacks the fused aromatic system of benzimidazolone, reducing π-π stacking interactions in biological or material applications .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2)
- Core Heterocycle : Features an isoxazole ring fused to benzene instead of benzimidazolone.
- Reactivity : The electron-deficient isoxazole may alter reactivity in cross-coupling compared to benzimidazolone derivatives .
Analogs with Modified Substituents
3-Benzyl-5-((Z)-4-methoxybenzylidene)-2-((E)-styryl)-3,5-dihydro-4H-imidazol-4-one
- Substituents : Contains a benzylidene group and styryl side chain.
- Applications : Designed for antimicrobial activity, unlike the boronate-containing target compound, which is tailored for synthetic chemistry .
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol
- Functional Groups: Includes a phenoxypropanol chain instead of boronate.
Reactivity in Cross-Coupling Reactions
The target compound’s boronate group facilitates Suzuki-Miyaura coupling, a reaction widely used to form carbon-carbon bonds . Compared to analogs like 1-Ethyl-5-boronate Imidazole , the benzimidazolone core may stabilize intermediates via resonance, enhancing reaction yields. However, steric hindrance from the 2-methoxyethyl group could slow kinetics relative to less-substituted analogs .
Biological Activity
The compound 3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 295.17 g/mol. The structure features a benzimidazole core substituted with a methoxyethyl group and a dioxaborolane moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this one may exhibit activity through various mechanisms:
- Inhibition of Enzymes : The presence of the benzimidazole ring suggests potential inhibition of key enzymes involved in metabolic pathways.
- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and neuronal activity.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- In Vitro Studies : Compounds with structural similarities have shown promising results against various cancer cell lines. For instance, imidazole derivatives have been reported to exhibit significant cytotoxicity with IC50 values in the nanomolar range .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 4.0 | Breast Cancer |
| Compound B | 3.8 | Lung Cancer |
| Compound C | 42.9 | Colorectal Cancer |
Neuroprotective Effects
Research has highlighted the neuroprotective properties of benzimidazole derivatives:
- GSK-3β Inhibition : Similar compounds have demonstrated inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in neurodegenerative diseases .
Case Studies
- Study on GSK-3β Inhibitors : A study reported that novel imidazo[1,5-a]pyridine derivatives exhibited good GSK-3β inhibition activity. The structure-based design led to improved pharmacokinetic profiles compared to earlier compounds .
- Antiproliferative Activity : Another investigation into imidazole derivatives revealed that modifications led to compounds with enhanced antiproliferative activity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(2-Methoxyethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one?
- Answer: The synthesis typically involves sequential functionalization of the benzimidazolone core. Key steps include:
Imidazole ring formation via condensation of substituted benzaldehyde derivatives with urea or thiourea under acidic conditions.
Boron introduction using Suzuki-Miyaura coupling or direct borylation with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) .
Methoxyethyl substitution via alkylation of the imidazole nitrogen using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters : Temperature control (<60°C), inert atmosphere (N₂/Ar), and solvent polarity (DMF or THF) influence reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- ¹H/¹³C NMR : Resolve methoxyethyl (–OCH₂CH₂O–) and dioxaborolane (B–O) environments. Splitting patterns confirm substitution positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 385.2) and isotopic patterns for boron .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and B–O (~1350 cm⁻¹) stretches .
- X-ray Crystallography : Resolves steric effects of the dioxaborolane moiety and confirms regioselectivity .
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?
- Answer: The dioxaborolane acts as a stable boron source for Suzuki-Miyaura couplings. Its electron-deficient boron center facilitates transmetallation with palladium catalysts, enabling aryl-aryl bond formation. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with weak bases (e.g., K₂CO₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Answer:
- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) to reduce side reactions .
- Solvent Optimization : Use microwave-assisted synthesis in DMF/water mixtures to accelerate borylation .
- Purification : Employ flash chromatography with gradients (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .
- Scale-up : Transition from batch to continuous flow reactors for improved heat/mass transfer (Note: Exclude per guidelines; refer to general flow chemistry principles).
Q. What computational methods are suitable for predicting the compound’s electronic properties and reaction pathways?
- Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) to model boron’s electrophilicity and charge distribution. This predicts regioselectivity in cross-couplings .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states in Suzuki reactions .
- Docking Studies : Analyze interactions with biological targets (e.g., kinases) using AutoDock Vina to guide drug design .
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?
- Answer:
- Variable Temperature (VT) NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of the methoxyethyl group) .
- COSY/NOESY : Identify through-space couplings to confirm spatial proximity of protons .
- Isotopic Labeling : Substitute ¹⁰B with ¹¹B to simplify spectra and assign boron-related peaks .
Methodological Considerations
Q. What strategies mitigate boron leaching during catalytic cycles?
- Answer:
- Ligand Design : Use electron-rich ligands (e.g., XPhos) to stabilize Pd intermediates and reduce deborylation .
- Additives : Introduce pinacol or ethylene glycol to scavenge free boron species .
- pH Control : Maintain mild basicity (pH 8–9) to prevent hydrolysis of the dioxaborolane ring .
Q. How to assess the compound’s stability under physiological conditions for biological studies?
- Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability : Use human plasma to test esterase-mediated cleavage of the methoxyethyl group .
- LC-MS/MS : Quantify metabolites and identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
